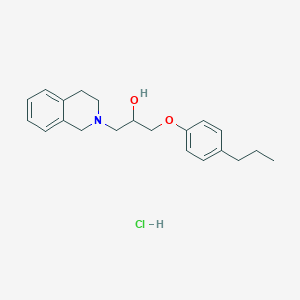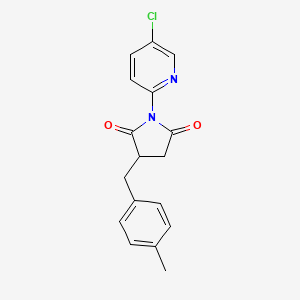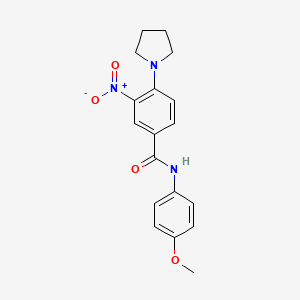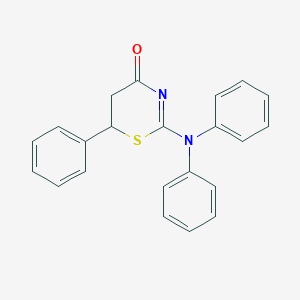
1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-(4-propylphenoxy)-2-propanol hydrochloride
Descripción general
Descripción
1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-(4-propylphenoxy)-2-propanol hydrochloride, commonly known as PPN, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a beta-adrenergic receptor antagonist that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
PPN works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating the activity of the sympathetic nervous system. This leads to a reduction in the activity of the sympathetic nervous system, which can have a range of effects on various physiological processes.
Biochemical and Physiological Effects:
PPN has been shown to have a range of biochemical and physiological effects, including the reduction of heart rate, the relaxation of smooth muscle, and the inhibition of neurotransmitter release. It has also been shown to have anti-inflammatory properties and to be effective in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PPN in lab experiments is its specificity for beta-adrenergic receptors, which allows researchers to study the effects of blocking these receptors without affecting other systems in the body. However, PPN is a complex compound that requires specialized knowledge and equipment to synthesize, making it difficult for researchers to produce in-house. It is also relatively expensive, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on PPN, including the development of new synthesis methods that are more efficient and cost-effective. There is also potential for the development of new drugs based on the structure of PPN that could be used to treat a range of conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of PPN and to identify potential new applications for this compound in scientific research.
Aplicaciones Científicas De Investigación
PPN has been used in a variety of scientific research applications, including the study of cardiovascular function, pulmonary function, and the central nervous system. It has been shown to have a range of effects on these systems, including the reduction of heart rate, the relaxation of smooth muscle, and the inhibition of neurotransmitter release.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-propylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-2-5-17-8-10-21(11-9-17)24-16-20(23)15-22-13-12-18-6-3-4-7-19(18)14-22;/h3-4,6-11,20,23H,2,5,12-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINMRKZQGUADDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-(4-propylphenoxy)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4078851.png)
![N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B4078855.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4078863.png)

![1-[(3-nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B4078883.png)


![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078905.png)

![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4078919.png)

![4-{isonicotinoyl[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-1-naphthyl isonicotinate](/img/structure/B4078939.png)
![1-(3,4-dimethoxyphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B4078940.png)
